7-Hydroxy Prochlorperazine-d8

Description

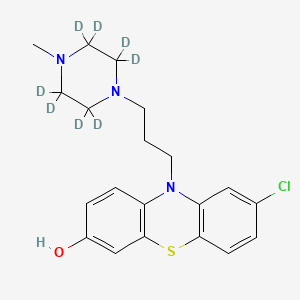

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H24ClN3OS |

|---|---|

Molecular Weight |

398.0 g/mol |

IUPAC Name |

8-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazin-3-ol |

InChI |

InChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-5-4-16(25)14-20(17)26-19-6-3-15(21)13-18(19)24/h3-6,13-14,25H,2,7-12H2,1H3/i9D2,10D2,11D2,12D2 |

InChI Key |

BRUHMTGXYBUCRP-PMCMNDOISA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

7-Hydroxy Prochlorperazine-d8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy Prochlorperazine-d8 is the deuterated stable isotope-labeled form of 7-Hydroxy Prochlorperazine (B1679090), a primary metabolite of the widely used antiemetic and antipsychotic drug, Prochlorperazine. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, its role as an internal standard in analytical methodologies, and the relevant biological pathways of its parent compound. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and analytical studies involving Prochlorperazine.

Introduction

Prochlorperazine is a phenothiazine (B1677639) derivative that primarily acts as a dopamine (B1211576) D2 receptor antagonist.[1][2][3][4][5] Its therapeutic efficacy is well-established in the management of nausea, vomiting, and various psychotic disorders.[2][3] The metabolism of Prochlorperazine is extensive, occurring primarily in the liver via cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites, including 7-Hydroxy Prochlorperazine.[1][6][7] To accurately quantify Prochlorperazine and its metabolites in biological matrices, stable isotope-labeled internal standards are essential. This compound serves this critical role, enabling precise and reliable bioanalytical measurements by mass spectrometry.

Chemical and Physical Properties

This compound is structurally identical to 7-Hydroxy Prochlorperazine, with the exception of eight hydrogen atoms on the piperazine (B1678402) ring being replaced by deuterium. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the endogenous metabolite in mass spectrometric analyses.

| Property | Value | Reference |

| Chemical Name | 8-Chloro-10-[3-(4-methyl-1-piperazinyl-d8)propyl]-10H-phenothiazin-3-ol | [8] |

| CAS Number | 1246819-57-7 | [8] |

| Molecular Formula | C₂₀H₁₆D₈ClN₃OS | [8] |

| Molecular Weight | 398.00 g/mol | [8] |

| Appearance | White to Off-White Solid | [9] |

Note: Specific quantitative data such as a detailed mass spectrum and NMR analysis for this compound are not publicly available in the searched resources. Researchers should refer to the Certificate of Analysis provided by their specific supplier for this information.

Synthesis

The synthesis of hydroxylated phenothiazine derivatives can be achieved through various organic synthesis routes, often involving multi-step processes.[10][11][12][13][14] The deuteration of the piperazine side chain can be accomplished using deuterated reagents during the synthesis of the side chain itself, which is then coupled to the phenothiazine nucleus.[10]

A generalized workflow for the synthesis is presented below.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 7-Hydroxy Prochlorperazine in biological samples. The following is a representative experimental protocol based on published methods for the analysis of Prochlorperazine and its metabolites.[15][16]

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample, add an appropriate amount of this compound solution in methanol (B129727) as the internal standard.

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm).[16]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 3.6) and organic solvents (e.g., methanol and acetonitrile).[16]

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Gradient: Isocratic or gradient elution can be used to achieve optimal separation.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Mass Transitions: Specific precursor and product ion pairs for both the analyte (7-Hydroxy Prochlorperazine) and the internal standard (this compound) must be determined and optimized.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 7-Hydroxy Prochlorperazine | To be determined empirically | To be determined empirically | To be determined empirically |

| This compound | To be determined empirically | To be determined empirically | To be determined empirically |

Note: The exact mass transitions and collision energies for this compound are not available in the searched literature and must be determined experimentally by the analyst.

Caption: General workflow for the quantification of 7-Hydroxy Prochlorperazine using this compound as an internal standard.

Biological Context: Prochlorperazine Signaling and Metabolism

Prochlorperazine Mechanism of Action

The primary mechanism of action of Prochlorperazine is the antagonism of dopamine D2 receptors in the brain.[1][2][3][4][5] This action in the chemoreceptor trigger zone (CTZ) of the medulla is responsible for its potent antiemetic effects.[1][5] In the mesolimbic pathway, D2 receptor blockade is associated with its antipsychotic effects.[1] Prochlorperazine also exhibits antagonist activity at other receptors, including histamine (B1213489) H1, alpha-1 adrenergic, and muscarinic receptors, which contribute to its side effect profile, such as sedation and hypotension.[2][5]

Caption: Simplified signaling pathway of Prochlorperazine's antagonism of the dopamine D2 receptor.

Metabolism of Prochlorperazine

Prochlorperazine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, with CYP2D6 and CYP2C19 playing significant roles.[1][6][7] The major metabolic pathways include hydroxylation, sulfoxidation, and N-demethylation.[1][6] 7-Hydroxylation is a key metabolic step, leading to the formation of 7-Hydroxy Prochlorperazine.

Caption: Major metabolic pathways of Prochlorperazine.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the major metabolite of Prochlorperazine in biological matrices. Its use as an internal standard in LC-MS/MS assays is critical for robust pharmacokinetic and metabolic studies in drug development and clinical research. This guide has provided a foundational understanding of its chemical properties, a general framework for its analytical application, and the relevant biological context of its parent compound. For detailed quantitative data and specific experimental parameters, researchers are advised to consult the documentation provided by their chemical supplier and to perform in-house method development and validation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Prochlorperazine - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Stemetil | 5 mg | Tablet | স্টেমিটিল ৫ মি.গ্রা. ট্যাবলেট | Synovia Pharma PLC. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 6. researchgate.net [researchgate.net]

- 7. Influence of cytochrome P450 genotype on the plasma disposition of prochlorperazine metabolites and their relationships with clinical responses in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tlcstandards.com [tlcstandards.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for 7-Hydroxy Prochlorperazine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to the certification of 7-Hydroxy Prochlorperazine-d8, a deuterated internal standard crucial for quantitative bioanalysis. The information presented herein is essential for ensuring the accuracy and reliability of pharmacokinetic and metabolic studies involving Prochlorperazine.

Analyte Information

This compound is the deuterium-labeled form of 7-Hydroxy Prochlorperazine, a metabolite of the antipsychotic drug Prochlorperazine.[1][2] Due to its stable isotope label, it serves as an ideal internal standard for mass spectrometry-based quantification of 7-Hydroxy Prochlorperazine in biological matrices.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the analysis of a representative batch of this compound.

Table 1: Identity and Purity

| Parameter | Specification | Result |

| Chemical Identity | Conforms to structure | Conforms |

| Chemical Purity (by LC-MS) | ≥ 98.0% | 99.2% |

| Isotopic Purity (d8) | ≥ 99 atom % D | 99.6 atom % D |

| Residual Solvents | Meets USP <467> limits | Conforms |

Table 2: Concentration and Mass Spectrometric Data

| Parameter | Result |

| Solution Concentration | 1.00 mg/mL in Methanol |

| Molecular Formula | C₂₀H₁₆D₈ClN₃OS |

| Molecular Weight | 397.99 g/mol |

| Monoisotopic Mass | 397.18 g/mol |

| Predominant MS Ion (M+H)⁺ | m/z 398.2 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Full Scan (m/z 100-500) and Product Ion Scan.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

-

Data Analysis: Purity is determined by integrating the peak area of the analyte and any detected impurities from the total ion chromatogram. Identity is confirmed by comparing the retention time and mass spectrum with a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Analysis: The absence of signals in the regions corresponding to the deuterated positions confirms the high isotopic purity of the material. The integration of any residual proton signals against a non-deuterated portion of the molecule allows for the calculation of the isotopic enrichment.

Visualization of Prochlorperazine Metabolism

The following diagram illustrates the metabolic pathway leading to the formation of 7-Hydroxy Prochlorperazine from its parent drug, Prochlorperazine. Prochlorperazine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[1][2][6]

Caption: Metabolic conversion of Prochlorperazine to 7-Hydroxy Prochlorperazine.

Certification Workflow

The certification of a reference material like this compound involves a rigorous, multi-step process to ensure its quality and reliability for use in regulated bioanalysis.

Caption: Workflow for the certification of a chemical reference standard.

References

Prochlorperazine Metabolism: A Technical Guide to 7-Hydroxy Metabolite Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine (B1679090), a first-generation antipsychotic and potent antiemetic, undergoes extensive hepatic metabolism, giving rise to a variety of metabolites. Understanding the metabolic pathways of prochlorperazine is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy. This technical guide provides an in-depth exploration of prochlorperazine metabolism, with a core focus on the formation of its 7-hydroxy metabolite. This document details the enzymatic processes involved, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Prochlorperazine is primarily metabolized in the liver through several key pathways, including oxidation, hydroxylation, demethylation, and sulfoxide (B87167) formation, followed by conjugation with glucuronic acid[1][2]. The formation of the 7-hydroxyprochlorperazine metabolite is a significant pathway, primarily catalyzed by cytochrome P450 enzymes[3][4].

Data Presentation

The following tables summarize the available quantitative data regarding the analysis of prochlorperazine and its metabolites.

Table 1: Analytical Quantification of Prochlorperazine and its Metabolites in Human Plasma

| Analyte | LLOQ (ng/L) | Linear Range (µg/L) | Analytical Method |

| Prochlorperazine (PCZ) | 10 | 0.01 - 40 | LC-MS/MS[5] |

| 7-Hydroxyprochlorperazine (7-OH-PCZ) | 10 | 0.01 - 40 | LC-MS/MS[5] |

| Prochlorperazine Sulfoxide (PCZSO) | 50 | 0.05 - 80 | LC-MS/MS[5] |

| N-desmethylprochlorperazine (NDPCZ) | 10 | 0.01 - 40 | LC-MS/MS[5] |

LLOQ: Lower Limit of Quantification LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry

Table 2: Key Cytochrome P450 Enzymes in Prochlorperazine Metabolism

| Metabolic Pathway | Primary CYP Isoforms Involved |

| 7-Hydroxylation | CYP2D6, CYP2C19[4] |

| N-demethylation | CYP2D6, CYP2C19[4] |

| Sulfoxidation | Not explicitly detailed in the search results |

Note: While CYP2D6 and CYP2C19 are identified as the most efficient enzymes in overall prochlorperazine metabolism, specific kinetic parameters (Km and Vmax) for the 7-hydroxylation of prochlorperazine were not available in the searched literature.

Metabolic Pathways and Logical Relationships

The metabolism of prochlorperazine is a complex process involving multiple enzymatic steps. The primary pathways include aromatic hydroxylation, N-demethylation of the piperazine (B1678402) ring, and sulfoxidation of the phenothiazine (B1677639) ring. These reactions can occur sequentially or in parallel, leading to a diverse array of metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of prochlorperazine metabolism.

In Vitro Metabolism of Prochlorperazine using Human Liver Microsomes

This protocol is a representative procedure based on general methods for in vitro drug metabolism studies.

Objective: To determine the metabolic profile of prochlorperazine and identify the metabolites formed by human liver microsomal enzymes.

Materials:

-

Prochlorperazine

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture (final volume, e.g., 200 µL) containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL protein concentration), and prochlorperazine (e.g., 1-10 µM).

-

Include control incubations: a negative control without the NADPH regenerating system and a positive control with a known substrate for the microsomes.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS to identify and quantify the parent drug and its metabolites.

-

Quantification of Prochlorperazine and 7-Hydroxyprochlorperazine in Human Plasma by LC-MS/MS

This protocol is based on a published method for the simultaneous determination of prochlorperazine and its metabolites[5].

Objective: To accurately and sensitively quantify the concentrations of prochlorperazine and 7-hydroxyprochlorperazine in human plasma samples.

Materials:

-

Human plasma samples

-

Prochlorperazine and 7-hydroxyprochlorperazine analytical standards

-

Internal standard (IS) (e.g., a structurally similar compound not present in the sample)

-

Acetonitrile (ACN) for protein precipitation

-

Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification

-

HPLC grade water and methanol

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes.

-

-

LC Separation:

-

Transfer the clear supernatant to an autosampler vial.

-

Inject an aliquot (e.g., 5-10 µL) onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient might start at 10% B, ramp to 90% B, and then re-equilibrate.

-

-

MS/MS Detection:

-

Perform mass spectrometric detection using an ESI source in positive ionization mode.

-

Use selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for prochlorperazine, 7-hydroxyprochlorperazine, and the internal standard.

-

Optimize MS parameters (e.g., collision energy, declustering potential) for each analyte to achieve maximum sensitivity.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

-

Determine the concentrations of prochlorperazine and 7-hydroxyprochlorperazine in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

The metabolism of prochlorperazine is a multifaceted process predominantly carried out by CYP2D6 and CYP2C19, leading to the formation of several metabolites, including the pharmacologically relevant 7-hydroxyprochlorperazine. While quantitative data on the in vivo concentrations of these metabolites are available, further research is required to fully elucidate the enzyme kinetics of each metabolic pathway. The experimental protocols provided in this guide offer a robust framework for conducting future investigations into prochlorperazine metabolism. A comprehensive understanding of these metabolic processes is essential for optimizing the therapeutic use of prochlorperazine and minimizing the risk of adverse drug events.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Deuterated Prochlorperazine Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of prochlorperazine (B1679090) metabolites and explores the anticipated impact of deuteration on these characteristics. The document is intended to serve as a resource for researchers and professionals involved in drug development, offering insights into the metabolic pathways of prochlorperazine, the rationale for isotopic substitution, and the methodologies for physicochemical characterization.

Introduction: Prochlorperazine and the Rationale for Deuteration

Prochlorperazine is a first-generation antipsychotic of the phenothiazine (B1677639) class, primarily utilized for the management of severe nausea and vomiting, as well as for treating psychotic disorders like schizophrenia.[1][2] Its therapeutic action is mainly attributed to the blockade of D2 dopamine (B1211576) receptors in the brain.[3][4] Prochlorperazine undergoes extensive hepatic metabolism, leading to a variety of metabolites and a pharmacokinetic profile that can exhibit significant inter-individual variability.[5][6][7]

Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium, has emerged as a valuable strategy in drug development to modulate pharmacokinetic properties.[8] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect (KIE).[9][] By selectively deuterating molecules at sites of metabolism, it is possible to:

-

Decrease the rate of metabolic clearance.[11]

-

Increase systemic exposure (AUC).

-

Reduce the formation of specific, potentially toxic, metabolites.[11]

-

Potentially prolong the drug's half-life, allowing for less frequent dosing.[]

This guide focuses on the known metabolites of prochlorperazine and the projected influence of deuteration on their physicochemical properties, providing a foundational understanding for the development of deuterated analogs.

Prochlorperazine Metabolism

Prochlorperazine is extensively metabolized in the liver, primarily by Cytochrome P450 enzymes, including CYP2D6, CYP2C19, and CYP3A4/5.[1][6][12] The main metabolic pathways are:

-

Sulfoxidation: Oxidation of the sulfur atom in the phenothiazine ring.[2][5]

-

N-demethylation: Removal of the methyl group from the piperazine (B1678402) ring.[1][12]

-

Aromatic Hydroxylation: Addition of a hydroxyl group to the phenothiazine ring.[1][5]

-

N-oxidation: Oxidation of the nitrogen atom in the piperazine ring.[1][7]

The major identified metabolites in plasma include N-desmethyl prochlorperazine, prochlorperazine sulfoxide (B87167), prochlorperazine 7-hydroxide, and prochlorperazine sulfoxide 4'-N-oxide.[1][7]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]

- 4. Human Metabolome Database: Showing metabocard for Prochlorperazine (HMDB0014577) [hmdb.ca]

- 5. Prochlorperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 11. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

7-Hydroxy Prochlorperazine-d8: A Technical Guide for Researchers

CAS Number: 1246819-57-7

This technical guide provides an in-depth overview of 7-Hydroxy Prochlorperazine-d8, a deuterated analog of a major metabolite of the antipsychotic and antiemetic drug, Prochlorperazine. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, relevant biological context, and practical information for its application in experimental settings.

Compound Data

This compound is a stable isotope-labeled form of 7-Hydroxy Prochlorperazine. The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source |

| CAS Number | 1246819-57-7 | [1][2][3][4] |

| Molecular Formula | C₂₀H₁₆D₈ClN₃OS | [1][2][4] |

| Molecular Weight | 397.99 g/mol | [1][2][4] |

| Appearance | White to Off-White Solid | [2] |

| Purity | Typically >98% (refer to Certificate of Analysis) | |

| Isotopic Enrichment | Typically >99% for Deuterium (refer to Certificate of Analysis) | |

| Storage Conditions | Refer to Certificate of Analysis for specific recommendations. | [5][6] |

Biological Context: Prochlorperazine Metabolism and Mechanism of Action

To understand the relevance of this compound, it is essential to consider the metabolic fate and pharmacological action of its parent compound, Prochlorperazine.

Metabolism of Prochlorperazine

Prochlorperazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[7][8] Key metabolic pathways include hydroxylation, sulfoxidation, and N-demethylation. The formation of 7-Hydroxy Prochlorperazine is a significant hydroxylation event. Studies have indicated that CYP2D6 and CYP2C19 are major contributors to the metabolism of Prochlorperazine.[8]

Mechanism of Action of Prochlorperazine

Prochlorperazine exerts its therapeutic effects primarily by acting as an antagonist at dopamine (B1211576) D2 receptors in the brain.[7][9][10][11] This action in the chemoreceptor trigger zone (CTZ) of the medulla is responsible for its potent antiemetic properties.[12] In addition to its effects on dopamine receptors, Prochlorperazine also exhibits antagonist activity at histaminergic H1, muscarinic M1, and adrenergic α1 receptors, which contributes to its broader pharmacological profile, including sedative and hypotensive side effects.[7][10][11]

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods to determine the concentration of its non-labeled counterpart in biological matrices.

General Experimental Workflow for LC-MS/MS Analysis

The following workflow outlines the typical steps for using this compound as an internal standard in a bioanalytical assay.

Detailed Experimental Protocol

While a specific, published protocol for this compound was not identified, the following provides a detailed, representative methodology for its use.

Objective: To quantify 7-Hydroxy Prochlorperazine in human plasma using LC-MS/MS with this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of 7-Hydroxy Prochlorperazine and this compound in a suitable organic solvent (e.g., methanol).

-

From these stock solutions, prepare serial dilutions to create calibration standards and quality control (QC) samples at various concentrations.

-

Prepare a working solution of the internal standard (this compound) at a fixed concentration.

2. Sample Preparation:

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed volume (e.g., 10 µL) of the internal standard working solution.

-

Perform protein precipitation by adding a precipitating agent (e.g., 300 µL of acetonitrile).

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

3. LC-MS/MS Conditions (Representative):

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: e.g., 0.4 mL/min.

-

Injection Volume: e.g., 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both 7-Hydroxy Prochlorperazine and this compound would need to be determined and optimized.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an essential tool for researchers studying the pharmacokinetics and metabolism of Prochlorperazine. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. This guide provides a foundational understanding of its properties, biological context, and application in experimental research. For specific handling, storage, and safety information, users should always refer to the product's Certificate of Analysis and Safety Data Sheet provided by the supplier.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. tlcstandards.com [tlcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Prochlorperazine - Wikipedia [en.wikipedia.org]

- 10. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]

- 12. droracle.ai [droracle.ai]

Navigating the Nuances of Isotopic Purity: A Technical Guide to 7-Hydroxy Prochlorperazine-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical aspects of 7-Hydroxy Prochlorperazine-d8, a deuterated metabolite of the widely used antipsychotic and antiemetic drug, prochlorperazine (B1679090). This document delves into the core technical requirements for utilizing this stable isotope-labeled compound in research and development, with a focus on its isotopic purity, synthesis, and relevant biological pathways.

Quantitative Isotopic Purity Analysis

The utility of a deuterated internal standard hinges on its isotopic purity. High isotopic enrichment is crucial for accurate quantification in mass spectrometry-based assays, minimizing cross-talk with the unlabeled analyte. While a specific certificate of analysis for this compound is not publicly available, the following table outlines the typical quantitative data provided by manufacturers for such a standard. This data is essential for ensuring the reliability and reproducibility of experimental results.

| Parameter | Typical Specification | Method of Analysis | Significance |

| Isotopic Enrichment | ≥ 98% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Indicates the percentage of deuterium (B1214612) atoms at the specified labeled positions. |

| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | Ensures the absence of chemical impurities that could interfere with analysis. |

| Isotopologue Distribution | d8 > 98%, d7 < 2%, etc. | High-Resolution Mass Spectrometry (HRMS) | Details the relative abundance of molecules with different numbers of deuterium atoms. |

| Residual Solvents | Per USP <467> | Gas Chromatography-Mass Spectrometry (GC-MS) | Confirms that residual solvents from the synthesis process are below acceptable limits. |

Experimental Protocols: Synthesis and Isotopic Purity Determination

The synthesis of this compound is a multi-step process that requires specialized expertise in isotopic labeling. While specific proprietary methods may vary between suppliers, the general approach involves the synthesis of a deuterated precursor followed by its incorporation into the final molecule.

General Synthetic Approach for Deuterated Phenothiazines

The synthesis of deuterated phenothiazine (B1677639) derivatives, such as this compound, typically involves the following key steps:

-

Preparation of a Deuterated Intermediate: A common strategy is the reduction of a suitable amide precursor using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LAD). For this compound, this would likely involve the synthesis of a deuterated piperazine (B1678402) ring or a deuterated propyl chain.

-

Coupling of the Deuterated Moiety: The deuterated intermediate is then chemically coupled to the phenothiazine core structure.

-

Hydroxylation: Introduction of the hydroxyl group at the 7-position of the phenothiazine ring. This can be achieved through various methods, including microbial transformation or chemical oxidation.

-

Purification: The final product is purified using chromatographic techniques such as preparative HPLC to ensure high chemical purity.

Determination of Isotopic Purity

The isotopic purity of this compound is a critical quality attribute and is typically determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Principle: High-resolution mass spectrometry (HRMS) is employed to determine the mass-to-charge ratio (m/z) of the molecule with high precision. This allows for the differentiation of the deuterated compound from its unlabeled counterpart and the quantification of the various isotopologues present (d0 to d8).

-

Sample Preparation: A dilute solution of the this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used.

-

Data Analysis: The relative intensities of the isotopic peaks in the mass spectrum are used to calculate the isotopic enrichment and the distribution of isotopologues.

-

Principle: Both ¹H (proton) and ²H (deuterium) NMR spectroscopy can be used to confirm the positions of deuterium labeling and to quantify the level of deuteration. In ¹H NMR, the absence or significant reduction of signals at specific chemical shifts indicates successful deuteration. In ²H NMR, the presence of signals confirms the incorporation of deuterium.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

-

Instrumentation: A high-field NMR spectrometer is required for optimal resolution and sensitivity.

-

Data Analysis: The integration of the signals in the NMR spectrum provides quantitative information about the isotopic purity.

Biological Pathways

Understanding the metabolic and signaling pathways of prochlorperazine is essential for interpreting data from studies utilizing its deuterated metabolite.

Metabolic Pathway of Prochlorperazine

Prochlorperazine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of 7-Hydroxy Prochlorperazine is a key metabolic step.

Caption: Metabolic conversion of Prochlorperazine to 7-Hydroxy Prochlorperazine.

The primary CYP450 isoenzymes involved in the metabolism of prochlorperazine to its 7-hydroxy metabolite have been identified as CYP2D6 and, to a lesser extent, CYP2C19. Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug metabolism and response.

Prochlorperazine and the Dopamine (B1211576) D2 Receptor Signaling Pathway

The primary pharmacological action of prochlorperazine is the blockade of dopamine D2 receptors in the brain, particularly in the chemoreceptor trigger zone (CTZ), which mediates its antiemetic effects.

Caption: Prochlorperazine's antagonism of the Dopamine D2 receptor signaling pathway.

By blocking the D2 receptor, prochlorperazine prevents the dopamine-induced inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades and ultimately leading to its therapeutic effects.

An In-depth Technical Guide to the Stability of 7-Hydroxy Prochlorperazine-d8 in Solution

Disclaimer: 7-Hydroxy Prochlorperazine-d8 is a deuterated internal standard. As such, extensive public stability studies on this specific molecule are not available. The stability of a deuterated standard is typically assessed during the validation of a bioanalytical method, and these reports are often proprietary. This guide will, therefore, focus on the stability of the parent compound, prochlorperazine (B1679090), and its non-deuterated 7-hydroxy metabolite. The chemical stability of the deuterated analog is expected to be very similar to its non-deuterated counterpart, making the data and methodologies presented here highly relevant.

Introduction

This compound is the deuterated form of 7-Hydroxy Prochlorperazine, a metabolite of the widely used antiemetic and antipsychotic drug, prochlorperazine.[1][2] Prochlorperazine belongs to the phenothiazine (B1677639) class of drugs, which are known to be susceptible to degradation.[3] Understanding the stability of prochlorperazine and its metabolites is crucial for the development of robust analytical methods, ensuring accurate quantification in biological matrices, and for the proper formulation and storage of the pharmaceutical product.

This technical guide provides a comprehensive overview of the stability of prochlorperazine in solution, summarizing key degradation pathways, the influence of various stress factors, and detailed experimental protocols for stability assessment.

Chemical Structure and Properties

Prochlorperazine and its derivatives are sensitive to light and oxidation.[3][4] The primary sites of degradation include the sulfur atom in the phenothiazine ring, which is readily oxidized to a sulfoxide, and the piperazine (B1678402) side chain.[3][5]

Stability Profile of Prochlorperazine in Solution

The stability of prochlorperazine in solution is influenced by several factors, including light, temperature, pH, and the presence of oxidizing agents.

Influence of Light: Prochlorperazine is highly sensitive to light.[3][4] Photodegradation can lead to a variety of products through pathways such as dechlorination, sulfoxidation, and the formation of hydroxylated derivatives.[3] The rate of degradation is significantly faster in the presence of sunlight compared to UV or fluorescent light.[3] To mitigate photodegradation, solutions should be protected from light, for example, by using amber glassware.[3]

Influence of Temperature: Thermal degradation of prochlorperazine in solution is also a significant factor. Studies have shown that thermal degradation is faster in the presence of air (oxygen) than in an inert atmosphere (nitrogen).[3]

Influence of pH and Hydrolysis: Forced degradation studies have shown that prochlorperazine is very stable under acidic conditions at room temperature, with no degradation observed in 1 N HCl for 7 days.[5] Under basic conditions (1 N NaOH), it also exhibits good stability at room temperature for 7 days and even at 80°C for 1 day.[5]

Influence of Oxidation: Prochlorperazine is susceptible to oxidation.[3] The major oxidation product is prochlorperazine sulfoxide.[3][5][6] Other oxidation products can include N-oxides of the piperazine ring.[5]

Quantitative Stability Data

The following table summarizes the results from forced degradation studies on prochlorperazine.

| Stress Condition | Reagent/Details | Temperature | Duration | Degradation Products Identified | Reference |

| Acid Hydrolysis | 1 N HCl | 80°C | 48 hours | No significant degradation | [5] |

| Base Hydrolysis | 1 N NaOH | 80°C | 1 day | No significant degradation | [5] |

| Oxidation | 3% H₂O₂ | Room Temp | - | Prochlorperazine sulfoxide, PCZ 1′-N-oxide, PCZ 4′-N-oxide | [5] |

| Thermal | Dry heat | 120°C | 48 hours | Minor degradation | [5] |

| Photolytic | Sunlight, UV light (254 nm), fluorescent light | Room Temp | - | Dechlorinated, sulfoxidized, and hydroxylated products | [3] |

Note: The exact percentage of degradation can vary depending on the specific experimental conditions.

Experimental Protocols

Forced Degradation Study Protocol:

Forced degradation studies are essential to establish the degradation pathways and to develop stability-indicating analytical methods.[7][8][9][10]

-

Preparation of Stock Solution: A stock solution of prochlorperazine (e.g., 3 mg/mL) is prepared in a suitable solvent like methanol.[5]

-

Acid Hydrolysis: The stock solution is mixed with an equal volume of 1 N HCl and heated (e.g., at 80°C for 48 hours). The solution is then neutralized with 1 N NaOH.[5]

-

Base Hydrolysis: The stock solution is mixed with an equal volume of 1 N NaOH and heated (e.g., at 80°C for 24 hours). The solution is then neutralized with 1 N HCl.[5]

-

Oxidative Degradation: The stock solution is treated with 3% hydrogen peroxide at room temperature.[5]

-

Thermal Degradation: A solid sample of the drug is placed in a glass vial and heated in an oven (e.g., at 120°C for 48 hours). A solution can also be subjected to thermal stress.[5]

-

Photolytic Degradation: Solutions are exposed to a light source, such as a photostability chamber, sunlight, or a UV lamp.[3][5]

-

Analysis: All stressed samples are then diluted to a suitable concentration and analyzed by a stability-indicating HPLC method.

Stability-Indicating HPLC Method:

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used to separate prochlorperazine from its degradation products.

-

Column: Agilent Zorbax SB-C18 or similar C18 column.[5]

-

Mobile Phase: A gradient elution is often employed. For example, a mixture of a buffer (like 0.1% formic acid) and an organic solvent (like acetonitrile).[11]

-

Detection: UV detection at a wavelength of 258 nm.[11]

-

Column Temperature: 30°C.[11]

-

Flow Rate: 1 mL/min.[11]

-

Injection Volume: 10 µL.[11]

Visualizations

Caption: Experimental workflow for forced degradation studies.

Caption: Major degradation pathways of prochlorperazine.

Conclusion

While direct stability data for this compound is scarce, the extensive research on the parent compound, prochlorperazine, provides a robust framework for understanding its stability characteristics. Prochlorperazine is primarily susceptible to degradation via oxidation and photolysis. Solutions should be protected from light and stored at controlled temperatures. The development of a validated, stability-indicating HPLC or LC-MS/MS method is critical for accurately quantifying prochlorperazine and its metabolites, including this compound, in any study. The experimental protocols and degradation pathways outlined in this guide serve as a valuable resource for researchers and scientists in the field of drug development and analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 稳定同位素 | MCE [medchemexpress.cn]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Stability of extemporaneously prepared preservative-free prochlorperazine nasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijisrt.com [ijisrt.com]

- 8. ajpsonline.com [ajpsonline.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. jpsbr.org [jpsbr.org]

- 11. japtronline.com [japtronline.com]

Commercial Suppliers and Technical Guide for 7-Hydroxy Prochlorperazine-d8

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Hydroxy Prochlorperazine-d8, a deuterated internal standard crucial for the accurate quantification of 7-Hydroxy Prochlorperazine (B1679090), a metabolite of the antipsychotic and antiemetic drug prochlorperazine. This document outlines commercial suppliers, presents key technical data, details an analytical methodology, and illustrates relevant biological pathways.

Commercial Suppliers

A number of chemical suppliers provide this compound for research and development purposes. The following table summarizes the available information from prominent suppliers. For the most current product specifications, including purity and isotopic enrichment, it is recommended to directly consult the supplier's certificate of analysis.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| LGC Standards | This compound | 1246819-57-7 | C₂₀H₁₆D₈ClN₃OS | 398.00 | Available as a neat solid.[1] |

| MedChemExpress | This compound | 1246819-57-7 | C₂₀H₁₆D₈ClN₃OS | 397.99 | Deuterium-labeled 7-Hydroxy Prochlorperazine.[2] |

| TLC Pharmaceutical Standards | This compound | 1246819-57-7 | C₂₀H₁₆D₈ClN₃OS | 398.00 | |

| Veeprho | This compound | 1246819-57-7 | Not specified | Not specified | Used as an internal standard for analytical and pharmacokinetic research.[3] |

| SynZeal | Prochlorperazine D8 | 1215641-01-2 | C₂₀H₁₆D₈ClN₃S | 382.0 | Available for synthesis on demand.[4] |

Experimental Protocol: Quantification of Prochlorperazine and its Metabolites in Human Plasma by LC-MS/MS

The following protocol is adapted from a validated isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of prochlorperazine (PCZ) and its major metabolites, including 7-hydroxyprochlorperazine (7-OH-PCZ), in human plasma.[5][6] this compound serves as an ideal internal standard for this assay.

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of human plasma, add the internal standard (this compound) solution.

-

Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Agilent 1100 series HPLC system (or equivalent).

-

Mass Spectrometer: Applied Biosystems API 4000 triple quadrupole mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., Thermo Hypersil-Hypurity C18, 150 mm x 2.1 mm, 5 µm).[7]

-

Mobile Phase: A mixture of 10 mM ammonium (B1175870) acetate (B1210297) (pH 3.6), methanol, and acetonitrile (e.g., 27:68:5, v/v/v).[7]

-

Flow Rate: 0.22 mL/min.[7]

-

Injection Volume: 10 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for prochlorperazine, its metabolites, and the internal standard.

3. Quantification

-

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

The concentration of 7-Hydroxy Prochlorperazine in the plasma samples can be determined from the linear regression of the calibration curve.

Signaling and Metabolic Pathways

Prochlorperazine Mechanism of Action: D2 Receptor Antagonism

Prochlorperazine primarily exerts its antipsychotic and antiemetic effects by acting as an antagonist at dopamine (B1211576) D2 receptors in the brain.[8][9][10] Blockade of these receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects, while its action on the chemoreceptor trigger zone (CTZ) in the medulla oblongata underlies its antiemetic properties.[8]

Caption: Prochlorperazine blocks dopamine D2 receptors, inhibiting downstream signaling.

Prochlorperazine Metabolism

Prochlorperazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP2D6 and CYP2C19.[11] The major metabolic pathways include hydroxylation, sulfoxidation, and N-demethylation.[8][9] 7-hydroxylation is a key step in its biotransformation.

Caption: Metabolic pathways of Prochlorperazine mediated by CYP enzymes.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. veeprho.com [veeprho.com]

- 4. Prochlorperazine Impurities | SynZeal [synzeal.com]

- 5. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 7. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of 7-Hydroxyprochlorperazine in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxyprochlorperazine is a metabolite of prochlorperazine (B1679090), an antiemetic drug used to treat nausea and vomiting. Monitoring its concentration in plasma is crucial for pharmacokinetic studies and understanding the metabolism of the parent drug. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 7-Hydroxyprochlorperazine in human plasma. The method described herein is based on a validated assay for the simultaneous determination of prochlorperazine and its major metabolites.[1][2]

This method employs a simple protein precipitation step for sample preparation, followed by a rapid isocratic chromatographic separation and detection using a tandem mass spectrometer. The validated method demonstrates good linearity, precision, and accuracy, making it suitable for clinical research and pharmacokinetic evaluations.

Experimental Protocols

1. Materials and Reagents

-

7-Hydroxyprochlorperazine reference standard

-

Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)

-

Acetonitrile (B52724) (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Human plasma (with appropriate anticoagulant)

-

Ultrapure water

2. Sample Preparation

A protein precipitation method is utilized for the extraction of 7-Hydroxyprochlorperazine from human plasma.[1]

-

Step 1: Allow all solutions and plasma samples to thaw to room temperature.

-

Step 2: To a microcentrifuge tube, add 100 µL of human plasma.

-

Step 3: Spike with an appropriate volume of the internal standard solution.

-

Step 4: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Step 5: Vortex the mixture for 1 minute.

-

Step 6: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Step 7: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

References

- 1. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Use of 7-Hydroxy Prochlorperazine-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine (B1679090) is a first-generation antipsychotic medication primarily used to treat severe nausea, vomiting, and schizophrenia.[1][2] Accurate quantification of prochlorperazine and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. 7-Hydroxy prochlorperazine is one of the major metabolites of prochlorperazine.[3][4]

The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring accurate and precise quantification by compensating for variability in sample preparation and instrument response.[5][6] 7-Hydroxy Prochlorperazine-d8, a deuterated analog of the 7-hydroxy metabolite, is an ideal internal standard for the quantification of 7-hydroxy prochlorperazine and can also be suitable for the broader analysis of prochlorperazine and its other metabolites.

These application notes provide a detailed protocol for the use of this compound as an internal standard in the LC-MS/MS analysis of prochlorperazine and its metabolites in human plasma.

Experimental Protocols

Materials and Reagents

-

Analytes: Prochlorperazine, 7-Hydroxy Prochlorperazine

-

Internal Standard: this compound

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm)

-

Reagents: Ammonium acetate

-

Biological Matrix: Human plasma (K2-EDTA)

Stock and Working Solutions

-

Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve prochlorperazine and 7-hydroxy prochlorperazine in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into microcentrifuge tubes.

-

Add 10 µL of the this compound internal standard working solution to all tubes except for the blank matrix samples.

-

Vortex mix for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |

Tandem Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Prochlorperazine: m/z 374.1 → 113.1 (Quantifier), 374.1 → 140.1 (Qualifier)7-Hydroxy Prochlorperazine: m/z 390.1 → 113.1 (Quantifier), 390.1 → 140.1 (Qualifier)This compound (IS): m/z 398.2 → 121.1 (Quantifier) |

| Collision Energy (CE) | Optimized for each transition |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Data Presentation: Method Validation Summary

The following tables summarize the acceptance criteria and representative quantitative data for a bioanalytical method validation using this compound as an internal standard. The data is based on typical performance characteristics observed in similar assays.[3]

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Prochlorperazine | 0.1 - 50 | > 0.995 |

| 7-Hydroxy Prochlorperazine | 0.1 - 50 | > 0.995 |

Table 2: Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Prochlorperazine | LLOQ | 0.1 | < 15 | < 15 | ± 15 |

| Low | 0.3 | < 15 | < 15 | ± 15 | |

| Mid | 5 | < 15 | < 15 | ± 15 | |

| High | 40 | < 15 | < 15 | ± 15 | |

| 7-Hydroxy Prochlorperazine | LLOQ | 0.1 | < 15 | < 15 | ± 15 |

| Low | 0.3 | < 15 | < 15 | ± 15 | |

| Mid | 5 | < 15 | < 15 | ± 15 | |

| High | 40 | < 15 | < 15 | ± 15 |

Table 3: Recovery

| Analyte | QC Level | Mean Recovery (%) |

| Prochlorperazine | Low | 85.2 |

| Mid | 87.5 | |

| High | 86.1 | |

| 7-Hydroxy Prochlorperazine | Low | 83.9 |

| Mid | 86.2 | |

| High | 84.7 | |

| This compound (IS) | - | 88.3 |

Visualizations

Experimental Workflow

Caption: Bioanalytical workflow for prochlorperazine analysis.

Prochlorperazine Signaling Pathway

Caption: Prochlorperazine's antagonism of the D2 dopamine receptor.

References

- 1. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prochlorperazine - Wikipedia [en.wikipedia.org]

- 3. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 5. lcms.cz [lcms.cz]

- 6. researchgate.net [researchgate.net]

Application Note: Quantification of Prochlorperazine and Its Major Metabolites in Human Plasma Using LC-MS/MS with 7-Hydroxy Prochlorperazine-d8

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of prochlorperazine (B1679090) (PCZ) and its primary metabolites—prochlorperazine sulfoxide (B87167) (PCZSO), N-demethylprochlorperazine (NDPCZ), and 7-hydroxyprochlorperazine (PCZOH)—in human plasma. The use of a stable isotope-labeled internal standard, 7-Hydroxy Prochlorperazine-d8, ensures high accuracy and precision, making this method ideal for pharmacokinetic studies and therapeutic drug monitoring.

Prochlorperazine is a first-generation antipsychotic and antiemetic agent.[1] It undergoes extensive first-pass metabolism in the liver, primarily through oxidation, hydroxylation, and demethylation mediated by cytochrome P450 enzymes.[2][3] Accurate measurement of both the parent drug and its active metabolites is crucial for understanding its disposition and clinical effects.[4]

Metabolic Pathway of Prochlorperazine

Prochlorperazine is metabolized into several compounds, with the most significant being PCZSO, NDPCZ, and PCZOH.[2] The metabolic conversion pathways are illustrated below.

Caption: Major metabolic pathways of Prochlorperazine.

Experimental Protocols

Materials and Reagents

-

Reference Standards: Prochlorperazine (PCZ), Prochlorperazine sulfoxide (PCZSO), N-demethylprochlorperazine (NDPCZ), 7-hydroxyprochlorperazine (PCZOH).

-

Internal Standard (IS): this compound.[5]

-

Solvents: Acetonitrile (B52724) (ACN) and Methanol (MeOH) of HPLC or LC-MS grade.

-

Buffers: Ammonium acetate.

-

Reagents: Formic acid, HPLC-grade water.

-

Biological Matrix: Drug-free human plasma.

Instrumentation

A validated LC-MS/MS system, such as a Waters Acquity UPLC system coupled with a Sciex API 5500 triple quadrupole mass spectrometer, is recommended. Data acquisition and processing should be performed using appropriate software (e.g., Analyst).

Sample Preparation: Protein Precipitation

This protocol is adapted from a validated method for the simultaneous analysis of PCZ and its metabolites.[4][6]

-

Thaw frozen human plasma samples at room temperature.

-

Vortex mix the plasma samples to ensure homogeneity.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (this compound in 50% MeOH).

-

Add 200 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

The following LC conditions are recommended for the separation of PCZ and its metabolites.[4][7]

| Parameter | Condition |

| Column | Octadecylsilyl (C18), 3 µm particle size (e.g., Thermo Hypersil-Hypurity C18, 150x2.1mm)[7] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 3.6) |

| Mobile Phase B | Methanol/Acetonitrile (90:10, v/v) |

| Flow Rate | 0.22 mL/min |

| Gradient | Isocratic: 27% A, 73% B |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Total Run Time | 10 minutes[4] |

Mass Spectrometry (MS) Method

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 30 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

MRM Transitions: The following MRM transitions should be optimized for the specific instrument used. The transitions for the analytes are based on published data, while the transition for the IS is predicted.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) | Declustering Potential (DP) |

| Prochlorperazine (PCZ) | 374.1 | 140.1 | Optimized | Optimized |

| Prochlorperazine Sulfoxide (PCZSO) | 390.1 | 140.1 | Optimized | Optimized |

| N-demethylprochlorperazine (NDPCZ) | 360.1 | 113.1 | Optimized | Optimized |

| 7-hydroxyprochlorperazine (PCZOH) | 390.1 | 263.1 | Optimized | Optimized |

| This compound (IS) | 398.2 | 271.1 | Optimized | Optimized |

Experimental Workflow

The overall workflow from sample receipt to final data analysis is depicted below.

Caption: Workflow for plasma sample analysis.

Data and Performance Characteristics

The method performance characteristics are based on published validation data for a similar assay.[4][6]

Calibration Curve and Linearity

| Analyte | Calibration Range (µg/L) | Linearity (r²) | Lower Limit of Quantification (LLOQ) (ng/L) |

| PCZ | 0.01 - 40 | > 0.99 | 10 |

| NDPCZ | 0.01 - 40 | > 0.99 | 10 |

| PCZOH | 0.01 - 40 | > 0.99 | 10 |

| PCZSO | 0.05 - 80 | > 0.99 | 50 |

Precision and Accuracy

The precision (expressed as coefficient of variation, %CV) and accuracy (%Bias) should be within acceptable bioanalytical method validation limits (typically ±15%, and ±20% at the LLOQ).

| Assay Type | Precision (%CV) | Accuracy (%Bias) |

| Intra-assay | < 7.0% | Within 99-104% |

| Inter-assay | < 9.0% | Within 99-105% |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of prochlorperazine and its major metabolites in human plasma. The protocol, which employs protein precipitation for sample cleanup and a stable isotope-labeled internal standard (this compound), demonstrates excellent performance in terms of linearity, precision, and accuracy.[4] This makes it a valuable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic and clinical studies of prochlorperazine.

References

- 1. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]

- 4. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 7. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioanalytical Method for the Quantification of 7-Hydroxy Prochlorperazine using 7-Hydroxy Prochlorperazine-d8 as an Internal Standard

Application Note

Introduction

Prochlorperazine (B1679090), a phenothiazine (B1677639) derivative, is a widely used medication for the treatment of nausea, vomiting, and certain psychiatric disorders. Its metabolism is extensive, with one of the key metabolites being 7-Hydroxy Prochlorperazine. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note details a robust and sensitive bioanalytical method for the determination of 7-Hydroxy Prochlorperazine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 7-Hydroxy Prochlorperazine-d8, to ensure high accuracy and precision.

Principle

The method involves the extraction of 7-Hydroxy Prochlorperazine and its deuterated internal standard from plasma samples, followed by chromatographic separation and detection by tandem mass spectrometry. The use of a deuterated internal standard, which co-elutes with the analyte but is differentiated by its mass, corrects for variations in sample preparation and instrument response, leading to reliable quantification.

Experimental

Materials and Reagents

-

7-Hydroxy Prochlorperazine reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte and internal standard from the plasma matrix.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size) is suitable for the separation.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1.0 min: 20% B

-

1.0-3.0 min: 20% to 80% B

-

3.0-4.0 min: 80% B

-

4.1-6.0 min: 20% B (re-equilibration)

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometric Conditions

-

Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Note: Specific mass transitions for 7-Hydroxy Prochlorperazine and its d8-labeled internal standard are not publicly available in the searched literature. The following are hypothetical, yet plausible, transitions based on the structure of the molecule. These would need to be determined experimentally by infusing the pure compounds into the mass spectrometer.

-

7-Hydroxy Prochlorperazine (Analyte): Precursor ion (Q1) > Product ion (Q3)

-

This compound (Internal Standard): Precursor ion (Q1) + 8 Da > Product ion (Q3) of the analyte or another suitable fragment.

-

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method Validation

The method should be validated according to the US FDA guidelines on bioanalytical method validation.[1][2] Key validation parameters are summarized in the table below. The acceptance criteria are based on established guidelines.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Internal standard normalized matrix factor should be consistent |

| Stability (Freeze-thaw, Bench-top, Long-term) | Analyte concentration should be within ±15% of the nominal concentration |

Data Presentation

The following table presents data from a published LC-MS/MS method for the simultaneous determination of prochlorperazine and its metabolites, including 7-hydroxyprochlorperazine, in human plasma.[3] This data can serve as a reference for the expected performance of the method described above.

| Analyte | Linearity Range (µg/L) | LLOQ (ng/L) | Intra-assay Precision (%) | Inter-assay Precision (%) | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) |

| 7-Hydroxyprochlorperazine | 0.01 - 40 | 10 | ≤ 7.0 | ≤ 9.0 | 99 - 104 | 99 - 105 |

Experimental Workflow

Caption: Bioanalytical workflow for 7-Hydroxy Prochlorperazine.

Prochlorperazine Signaling Pathway

Prochlorperazine primarily exerts its therapeutic effects by acting as an antagonist at dopamine (B1211576) D2 receptors.[4][5][6] Blockade of these receptors in the chemoreceptor trigger zone of the brain leads to its antiemetic effects. In psychiatric disorders, its action on D2 receptors in the mesolimbic pathway is thought to be responsible for its antipsychotic effects.

Caption: Prochlorperazine's antagonism of the D2 receptor.

Conclusion

This application note provides a comprehensive framework for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of 7-Hydroxy Prochlorperazine in human plasma. The use of a deuterated internal standard ensures the reliability of the results, making this method suitable for clinical and research applications in pharmacokinetics and drug metabolism studies of prochlorperazine.

References

- 1. Prochlorperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prochlorperazine Maleate | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Prochlorperazine - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Prochlorperazine Metabolite Analysis

Introduction